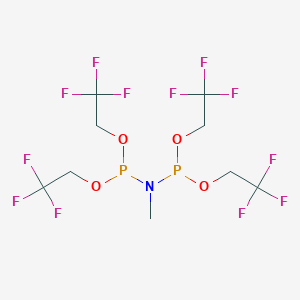
Imidodiphosphorous acid, methyl-, tetrakis(2,2,2-trifluoroethyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidodiphosphorous acid, methyl-, tetrakis(2,2,2-trifluoroethyl) ester is a chemical compound known for its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidodiphosphorous acid, methyl-, tetrakis(2,2,2-trifluoroethyl) ester typically involves the reaction of imidodiphosphorous acid derivatives with methyl and trifluoroethyl ester groups under controlled conditions. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Imidodiphosphorous acid, methyl-, tetrakis(2,2,2-trifluoroethyl) ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired product and can include specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can yield compounds with different functional groups replacing the ester groups.
Scientific Research Applications
Imidodiphosphorous acid, methyl-, tetrakis(2,2,2-trifluoroethyl) ester has several scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: It may be used in biological studies to investigate its effects on biological systems and pathways.
Medicine: Research into potential medical applications, such as drug development and therapeutic uses, is ongoing.
Industry: The compound is used in industrial processes, including the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of imidodiphosphorous acid, methyl-, tetrakis(2,2,2-trifluoroethyl) ester involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing biological and chemical processes. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to imidodiphosphorous acid, methyl-, tetrakis(2,2,2-trifluoroethyl) ester include other esters of imidodiphosphorous acid with different alkyl or aryl groups. These compounds share similar structural features but may have different chemical properties and applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of imidodiphosphorous acid and trifluoroethyl ester groups, which confer distinct chemical behavior and potential applications. This compound’s unique properties make it valuable for various scientific and industrial purposes.
Properties
CAS No. |
129672-91-9 |
|---|---|
Molecular Formula |
C9H11F12NO4P2 |
Molecular Weight |
487.12 g/mol |
IUPAC Name |
N,N-bis[bis(2,2,2-trifluoroethoxy)phosphanyl]methanamine |
InChI |
InChI=1S/C9H11F12NO4P2/c1-22(27(23-2-6(10,11)12)24-3-7(13,14)15)28(25-4-8(16,17)18)26-5-9(19,20)21/h2-5H2,1H3 |
InChI Key |
HZJCBRPLLGFHPL-UHFFFAOYSA-N |
Canonical SMILES |
CN(P(OCC(F)(F)F)OCC(F)(F)F)P(OCC(F)(F)F)OCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



oxophosphanium](/img/structure/B14287657.png)
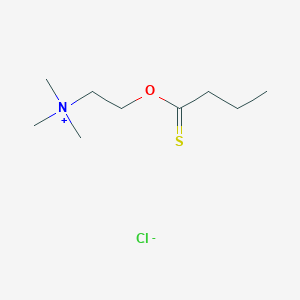
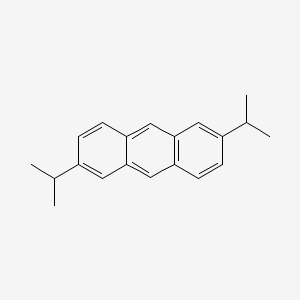

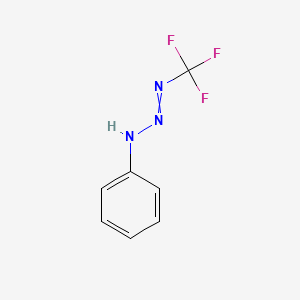
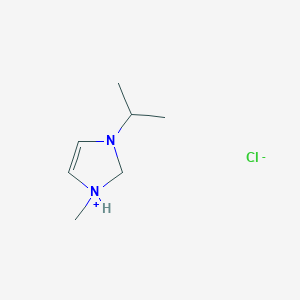

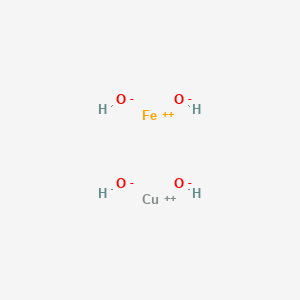

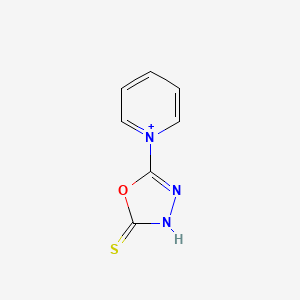
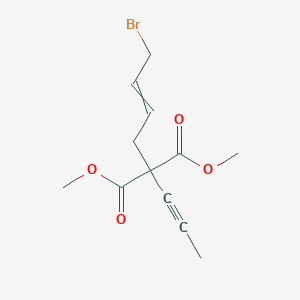
![3,3',3''-[1,3,5-Triazine-2,4,6-triyltris(oxy)]tribenzaldehyde](/img/structure/B14287723.png)
![5,5-Dimethyl-2-[(phenylsulfanyl)methyl]cyclohex-2-en-1-ol](/img/structure/B14287736.png)
